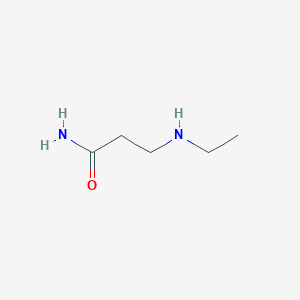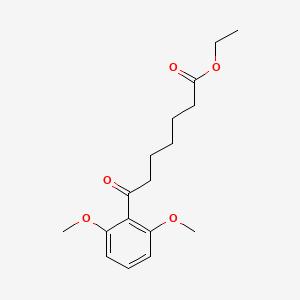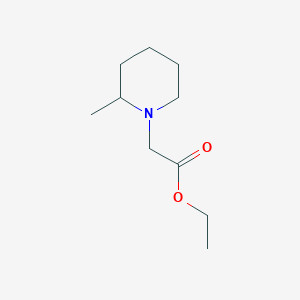
(4-甲氧基苄基)肼二盐酸盐
描述
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions between appropriate aldehydes and hydrazine derivatives. For instance, t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate was synthesized by refluxing t-butyl carbazate with an aldehyde in ethanol . Similarly, other compounds such as (Z)-4-(2-(3,5-dibromo-2-hydroxy-4-methoxybenzylidene)hydrazinyl)benzonitrile and N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine were prepared through condensation reactions .
Molecular Structure Analysis
The molecular structures of these compounds were characterized using various spectroscopic techniques and, in some cases, confirmed by single-crystal X-ray diffraction. For example, the crystal structure of a related compound was determined to crystallize in the monoclinic system with a specific space group . Density functional theory (DFT) calculations were also used to predict the structural and electronic properties of these molecules, showing good agreement with experimental data .
Chemical Reactions Analysis
The reactivity of these compounds has been explored in various contexts. For instance, the free radical scavenging activity of hydroxybenzylidene hydrazines was investigated, revealing a range of activities based on the substitution pattern on the benzylidene moiety . The condensation products of substituted benzylidenacetylacetone with hydrazine dihydrochloride were also studied for their chemical reactivities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds include their spectroscopic characteristics, such as IR, UV-visible, NMR, and their molecular electrostatic potential surfaces. Theoretical calculations provided insights into global reactivity descriptors, HOMO-LUMO energy gaps, and first-order molecular hyperpolarizabilities, indicating potential nonlinear optical (NLO) behavior . Additionally, some compounds have been evaluated for their biological activities, such as DNA-binding properties and enzyme inhibition .
科学研究应用
合成新衍生物
(4-甲氧基苄基)肼二盐酸盐用于合成各种新化合物。例如,它参与制备具有潜在抗脂肪酶和抗尿素酶活性的新1,2,4-三唑衍生物(Bekircan等,2014)。同样,它在制备显示显著抗菌和抗氧化性能的4-氨基-5-芳基-3H-1,2,4-三唑-3-硫酮中发挥作用(Hanif et al., 2012)。
抗菌和抗癌应用
(4-甲氧基苄基)肼二盐酸盐的各种衍生物展示了有前途的抗菌和抗癌活性。例如,从中衍生出的某些肼酮对各种细菌表现出显著的抗菌活性(Kandile et al., 2009)。此外,一些衍生物已经针对各种癌细胞系进行了抗癌活性评估(Bekircan et al., 2008)。
酶抑制和生物活性
(4-甲氧基苄基)肼二盐酸盐的衍生物显示出作为酶抑制剂的潜力,这在疾病治疗中可能至关重要。一项研究表明,适度的酶抑制潜力可能有助于管理阿尔茨海默病和糖尿病(Saleem et al., 2018)。此外,这些衍生物表现出各种生物活性,如对肿瘤细胞系的抗增殖效应(Kandile et al., 2012)。
药物合成和表征
这种化合物还在合成和结构表征各种药物方面起着重要作用。它用于合成肼基姜黄素衍生物,用于药物释放和细胞毒性研究,表明其在开发新型药物递送系统中的作用(Kandile et al., 2020)。
安全和危害
The safety information for “(4-Methoxybenzyl)hydrazine dihydrochloride” indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed .
属性
IUPAC Name |
(4-methoxyphenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-8-4-2-7(3-5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPHUNHAMDBTBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)








